

Fullerene C70 vs. Fullerene C60: A Comprehensive Comparative Analysis for Researchers

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An in-depth guide for researchers, scientists, and drug development professionals comparing the properties, performance, and applications of **Fullerene C70** and Fullerene C60, supported by experimental data and detailed protocols.

Fullerenes, a unique class of carbon allotropes, have garnered significant attention since their discovery, with C60 and C70 being the most extensively studied members. While both molecules share the characteristic cage-like structure, their differing number of carbon atoms and resulting symmetry lead to distinct physical, chemical, and electronic properties. This guide provides a detailed comparative analysis of **Fullerene C70** and C60, offering a valuable resource for researchers navigating the selection of the optimal fullerene for their specific application.

Structural and Physicochemical Properties: A Tale of Two Cages

Fullerene C60, often referred to as buckminsterfullerene, possesses a highly symmetrical truncated icosahedron structure, famously resembling a soccer ball.[1] It consists of 60 carbon atoms arranged in 20 hexagons and 12 pentagons.[1][2] In contrast, **Fullerene C70** has a less symmetrical, elongated ellipsoidal or "rugby ball" shape, composed of 70 carbon atoms.[1][2] This structure comprises 25 hexagons and 12 pentagons.[3] This fundamental difference in structure underpins the variations in their properties.



C60's high symmetry contributes to its greater stability compared to the less symmetrical C70. [2] However, C70's elongated structure and additional delocalized pi-electrons result in a higher electron affinity and a broader absorption spectrum, making it more reactive in certain chemical reactions and more efficient in some photonic applications.[2]

Table 1: Comparison of Structural and Physicochemical Properties of Fullerene C60 and C70

Property	Fullerene C60	Fullerene C70	Reference(s)
Molecular Formula	C60	C70	[1][2]
Molecular Weight	720.66 g/mol	840.77 g/mol	
Shape	Truncated Icosahedron (Spherical)	Ellipsoidal (Rugby ball-like)	[1][2]
Structure	20 hexagons, 12 pentagons	25 hexagons, 12 pentagons	[2][3]
Diameter	~0.7 nm	~0.8 nm (elongated)	[2]
Symmetry	Icosahedral (Ih)	D5h	[4]
Thermal Stability	High	Higher than C60	[2]

Electronic and Optical Properties: The Impact of Symmetry and Size

The electronic properties of C60 and C70 are dictated by their unique molecular orbital structures. C70 exhibits a lower symmetry compared to C60, which leads to a more complex electronic structure and the presence of weakly allowed electronic transitions at lower excitation energies.[4][5] This results in C70 having a broader and stronger absorption spectrum in the visible range compared to C60.[2][6]

The Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels are critical parameters for applications in electronics. C70 generally possesses a slightly higher electron affinity than C60.[6]



Table 2: Comparison of Electronic and Optical Properties of Fullerene C60 and C70

Property	Fullerene C60	Fullerene C70	Reference(s)
Electron Affinity (eV)	2.6 - 2.8	2.7 - 2.9	[6]
HOMO Energy Level (eV)	~ -6.1	~ -5.9	
LUMO Energy Level (eV)	~ -3.6	~ -3.7	[7]
Band Gap (eV)	~2.3 - 2.5	~1.9 - 2.2	[8][9]
Optical Absorption	Distinct peaks, weaker in visible	Broader and stronger in visible	[2][6]

Solubility Profile: A Key Consideration for Processing

The solubility of fullerenes is a crucial factor for their processing and functionalization. Both C60 and C70 are generally nonpolar and thus exhibit poor solubility in polar solvents like water and methanol, but are soluble in various organic solvents.[10] C70 is generally more soluble than C60 in many common organic solvents.[11] The solubility can be anomalous, with some solvents showing a maximum solubility at a specific temperature.[11][12]

Table 3: Solubility of Fullerene C60 and C70 in Selected Organic Solvents (g/L at room temperature)

Solvent	Fullerene C60	Fullerene C70	Reference(s)
Carbon Disulfide	~8	>10	[10]
Toluene	~3	~9	[11]
o-Xylene	~6	~15	[11]
1-Chloronaphthalene	~53	>50	[10]
1,2-Dichlorobenzene	High	High	[10]



Applications: A Comparative Performance Review

The distinct properties of C60 and C70 lead to their differential performance in various applications.

Electronics and Solar Cells

In the realm of organic electronics, both C60 and C70 are widely used as electron acceptor materials in organic photovoltaic (OPV) devices.[6] While C70's broader absorption in the visible spectrum would suggest superior performance, studies have shown that in some device architectures, such as perovskite solar cells, C60-based devices can exhibit higher power conversion efficiencies (PCE).[13] This is attributed to factors like better morphology and less absorption of incident light by the fullerene layer itself.[13] However, in other organic solar cell configurations, C70 has been shown to lead to better performance due to its higher absorption coefficient and superior charge transport properties.[6]

Table 4: Comparative Performance in Organic Solar Cells (Representative Data)

Device Architecture	Fullerene Derivative	Power Conversion Efficiency (PCE)	Reference(s)
Perovskite Solar Cell (normal)	C60	16.7%	[13]
Perovskite Solar Cell (normal)	C70	Lower than C60	[13]
Bilayer with PSiF-DBT	C60	Lower than C70	[6]
Bilayer with PSiF-DBT	C70	Higher than C60	[6]
Perovskite with DMEC fullerene	DMEC60	15.2%	[7]
Perovskite with DMEC fullerene	DMEC70	16.4%	[7]



Medical Applications: Photodynamic Therapy and Drug Delivery

Fullerenes have shown significant promise in the biomedical field, particularly in photodynamic therapy (PDT) and as drug delivery vehicles.[2][14]

In PDT, a photosensitizer generates reactive oxygen species (ROS) upon light activation to kill cancer cells. C70 is often considered a superior photosensitizer for PDT compared to C60 due to its stronger absorption of visible light.[2] The efficiency of ROS generation is a key parameter in determining PDT efficacy.

As drug delivery carriers, the larger cage of C70 could potentially accommodate larger drug molecules. However, the functionalization of the fullerene cage is crucial for biocompatibility and targeting.[14] The drug release rate, loading capacity, and biocompatibility are key metrics for evaluating their performance as drug delivery systems.[14]

While direct quantitative comparisons of the in-vitro or in-vivo efficacy of pristine C60 and C70 in these medical applications are not extensively documented in a single study, the superior light absorption of C70 suggests a higher potential for PDT applications.[2]

Experimental Protocols

To facilitate further research, this section provides an overview of key experimental methodologies for the synthesis, separation, and characterization of C60 and C70.

Synthesis: Arc Discharge Method

The arc discharge method is a common technique for producing a mixture of fullerenes.[15][16] [17][18]

Methodology:

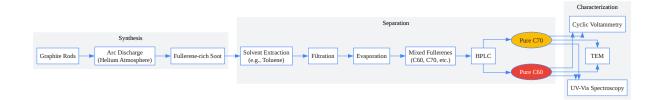
- Apparatus: A stainless-steel chamber with a cooling system, two graphite electrodes (one of which is movable), a DC power supply, and a system for controlling the inert gas atmosphere (typically helium).[15]
- Procedure:



- High-purity graphite rods are used as electrodes.[17]
- The chamber is evacuated and then filled with helium to a pressure of around 100-300
 Torr.[15][16]
- A high current (e.g., 150-300 A) is passed between the electrodes, creating an electric arc.
 [15][16]
- The intense heat of the arc vaporizes the carbon from the anode.
- The carbon vapor then condenses in the helium atmosphere to form soot containing a mixture of fullerenes (C60, C70, and higher fullerenes).[16]
- The fullerene-containing soot is collected from the chamber walls.[17]

Extraction:

- The collected soot is then treated with a suitable organic solvent, such as toluene, to dissolve the fullerenes.[16][17]
- The solution is filtered to remove insoluble carbon black.
- The solvent is then evaporated to obtain a mixture of fullerenes.





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Fig. 1: Experimental workflow for fullerene synthesis, separation, and characterization.

Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating C60 and C70 from the fullerene mixture.[19][20] [21]

Methodology:

- Stationary Phase: A C18 reversed-phase column is commonly used.[19]
- Mobile Phase: A mixture of toluene and a less polar solvent like acetonitrile or methanol is often employed.[20][21] A common mobile phase is a 40:60 (v/v) mixture of water and methanol.[19]
- Flow Rate: A typical flow rate is 1.0 mL/min.[19]
- Detection: UV-Vis detection is used, typically at a wavelength where both fullerenes absorb, such as 237 nm.[19]
- Procedure: The mixed fullerene sample is dissolved in a suitable solvent (e.g., toluene) and injected into the HPLC system. The different retention times of C60 and C70 on the column allow for their separation.

Characterization

TEM is used to visualize the morphology and size of individual fullerene molecules.[22][23][24]

Methodology:

- Sample Preparation:
 - A dilute solution of the purified fullerene in a volatile solvent (e.g., toluene) is prepared.
 - A drop of the solution is placed on a TEM grid (e.g., a carbon-coated copper grid).



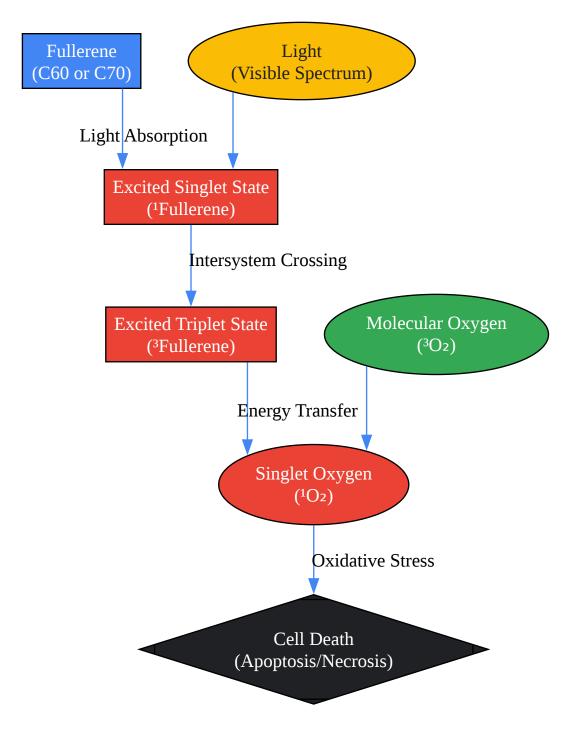
- The solvent is allowed to evaporate, leaving the fullerene molecules dispersed on the grid.
- Imaging: The grid is then imaged using a high-resolution TEM.

CV is an electrochemical technique used to determine the redox properties (HOMO and LUMO energy levels) of fullerenes.[25][26][27][28]

Methodology:

- Apparatus: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode). A glassy carbon electrode is often used as the working electrode, a platinum wire as the counter electrode, and a silver wire as a pseudo-reference electrode.[25]
- Electrolyte Solution: The fullerene sample is dissolved in a suitable solvent mixture (e.g., 4:1 dichlorobenzene:acetonitrile) containing a supporting electrolyte (e.g., 0.1 M (NBu)4BF4). [25]
- Procedure:
 - The potential of the working electrode is scanned linearly with time.
 - The resulting current from the oxidation and reduction of the fullerene is measured.
 - The experiment is often run at a scan rate of 100 mV/s.[25]
 - The measurements can be referenced to an internal standard like ferrocene.[25]





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Fig. 2: Simplified signaling pathway for photodynamic therapy using fullerenes.

Conclusion

The choice between Fullerene C60 and C70 is highly dependent on the specific application and desired performance characteristics. C60, with its high symmetry and stability, remains a



workhorse in many areas of materials science and electronics.[2] C70, on the other hand, offers advantages in applications where broader light absorption and higher reactivity are paramount, such as in certain types of organic solar cells and potentially in photodynamic therapy.[2][6] This guide provides a foundational understanding of the key differences between these two fascinating molecules, supported by experimental data and methodologies, to aid researchers in making informed decisions for their scientific endeavors. Further research into direct, quantitative comparisons of their performance in biomedical applications will be crucial for unlocking their full potential in the field of drug development.

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